molecular formula C14H22ClFO2Si B2998813 (R)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol CAS No. 1395078-43-9

(R)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol

Cat. No.: B2998813
CAS No.: 1395078-43-9
M. Wt: 304.86
InChI Key: KTBITCVLPAOFPE-ZDUSSCGKSA-N
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Description

®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol is a chiral compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an oxygen atom. The compound also contains a 4-chloro-3-fluorophenyl group, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol typically involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Chiral Reduction: The protected intermediate undergoes a chiral reduction using a chiral catalyst or reagent to introduce the ®-configuration at the carbon center.

    Substitution Reaction: The 4-chloro-3-fluorophenyl group is introduced via a substitution reaction, often using a suitable halide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the phenyl ring or other functional groups.

    Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates. It serves as a model compound to understand the stereoselectivity of various enzymes.

Medicine

In medicine, this compound is a key intermediate in the synthesis of pharmaceutical agents, especially those targeting specific receptors or enzymes. Its unique structure allows for the development of drugs with improved efficacy and reduced side effects.

Industry

Industrially, the compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, allowing the compound to selectively interact with its target. The 4-chloro-3-fluorophenyl group enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol
  • 2-((tert-butyldimethylsilyl)oxy)-1-(4-chlorophenyl)ethanol
  • 2-((tert-butyldimethylsilyl)oxy)-1-(3-fluorophenyl)ethanol

Uniqueness

Compared to similar compounds, ®-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol offers a unique combination of chiral purity and functional group diversity. The presence of both chloro and fluoro substituents on the phenyl ring provides distinct electronic and steric properties, making it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClFO2Si/c1-14(2,3)19(4,5)18-9-13(17)10-6-7-11(15)12(16)8-10/h6-8,13,17H,9H2,1-5H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBITCVLPAOFPE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClFO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(tert-butyldimethylsilyloxy)acetaldehyde (2.00 g, 10.3 mmol) in dry THF (40 mL) was placed in an ice bath, and (4-chloro-3-fluorophenyl)magnesium bromide (24.8 mL, 12.4 mmol) was added dropwise via a syringe. The reaction mixture was stirred at 0° C. for 1 hour and then carefully quenched by dropwise addition of water. The reaction mixture was concentrated, and the residue was partitioned between EtOAc and saturated aqueous NH4Cl. The organics were dried, filtered and concentrated. The crude product was purified by column chromatography, eluting with hexanes/EtOAc (20:1) to give 2-(tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanol (2.92 g, 9.58 mmol, 92.8% yield) as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step Two

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